1-(Trifluoromethyl)adamantane

Vue d'ensemble

Description

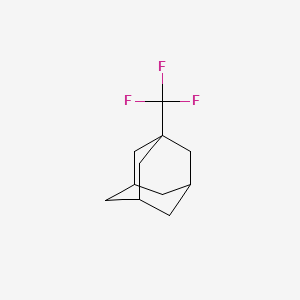

1-(Trifluoromethyl)adamantane is a derivative of adamantane . Adamantane is an organic compound with a formula C10H16, which can be described as the fusion of three cyclohexane rings . The molecule is both rigid and virtually stress-free .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, the adamantyl radical is generated using a chlorine radical, which is initially produced via homolysis of peroxide .Molecular Structure Analysis

The molecular structure of 1-(Trifluoromethyl)adamantane is C11H15F3. The adamantane moiety is widely applied in design and synthesis of new drug delivery systems and in surface recognition studies .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . A wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Applications De Recherche Scientifique

Polyfunctionalization of Adamantane

- Oxidations by Methyl(trifluoromethyl)dioxirane : This research demonstrates how adamantane can be converted into polyfunctionalized forms like adamantan-1,3,5-triol and adamantan-1,3,5,7-tetraol using methyl(trifluoromethyl)dioxirane under mild conditions. This shows the high reactivity and utility of trifluoromethyladamantane derivatives in hydroxylations (Mello et al., 1990).

Chemical Synthesis and Modification

- Synthesis of Trifluoromethyl-Substituted Adamantanes : The study presents methods for synthesizing and chemically modifying trifluoromethyl and trifluoromethylchalcogenyl-substituted adamantanes. This includes the preparation of various derivatives and exploration of potential routes for introducing additional substituents (Feldhoff et al., 1994).

Facile Synthesis of Derivatives

- Facile Synthesis of 3-(trifluoromethyl)adamantane Derivatives : This research developed an easy method for synthesizing 1-fluoro-3-(trifluoromethyl)adamantane. It also explored the potential of this compound for preparing diverse (trifluoromethyl)adamantane derivatives with various functional groups (Zhyhadlo et al., 2017).

Reactions and Synthesis

- Synthesis of 1-Adamantyl Trifluoromethanesulfonate : This paper discusses the preparation of 1-adamantyl trifluoromethanesulfonate from 1-bromoadamantane and its reactivity in various chemical reactions, demonstrating its utility in the formation of diverse adamantane derivatives (Takeuchi et al., 1980).

Flame Retardants for Polycarbonate

- Novel Flame Retardants Based on Adamantane : The study focuses on the synthesis of a series of flame retardants based on adamantane for polycarbonate applications. These include adamantane derivatives like 1-(diphenyl phosphate) adamantane, showcasing their effectiveness in improving flame-retardant performance in polycarbonate (Fu et al., 2015).

Adamantane in Drug Delivery Systems and Surface Recognition

- Adamantane-Based Drug Delivery and Surface Recognition : This research emphasizes the use of adamantane moiety in designing new drug delivery systems and surface recognition studies. It highlights the potential of adamantane derivatives in creating liposomes, cyclodextrins, and dendrimers for biomedical applications (Štimac et al., 2017).

Supramolecular Architectures and Complexes

- Hydrogen-Bonded Networks with Adamantane : This paper explores the creation of supramolecular architectures using tri- and tetra-substituted adamantanes. These structures are notable for their hydrogen-bonded electron-donor molecules and their interactions in crystalline states, demonstrating the versatility of adamantane in molecular design (Tominaga et al., 2010).

Catalysis and Porous Materials

- Porous Materials Based on Adamantane : This review discusses the use of functionalized adamantane derivatives in creating porous supramolecular structures and nanomaterials. It emphasizes their applications in heterogeneous catalysis and transition metal organocatalysis, showcasing the structuring advantages of adamantane in material science (Nasrallah & Hierso, 2019).

Safety And Hazards

While specific safety and hazard information for 1-(Trifluoromethyl)adamantane is not available, it’s important to handle all chemicals with care. For example, avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Orientations Futures

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates . This suggests that future research could focus on developing new synthesis methods and exploring further applications of adamantane derivatives.

Propriétés

IUPAC Name |

1-(trifluoromethyl)adamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3/c12-11(13,14)10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAALDLKZSIOJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508510 | |

| Record name | 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Trifluoromethyl)adamantane | |

CAS RN |

40556-44-3 | |

| Record name | 1-(Trifluoromethyl)tricyclo[3.3.1.1~3,7~]decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)